molecular formula C6H4BrF3N2O B8194539 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine

3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B8194539
M. Wt: 257.01 g/mol
InChI Key: WTQAAJKSFNIMLD-UHFFFAOYSA-N
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Description

3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine: is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromine and trifluoroethoxy groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-6-hydroxypyridazine and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The hydroxyl group of 3-bromo-6-hydroxypyridazine is replaced by the trifluoroethoxy group through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove or modify specific functional groups within the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazines, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyridazine derivatives.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a hydrogen atom at the 6-position.

    5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has the bromine atom at the 5-position instead of the 3-position.

Uniqueness

3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the pyridazine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-6-(2,2,2-trifluoroethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-2-5(12-11-4)13-3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQAAJKSFNIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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